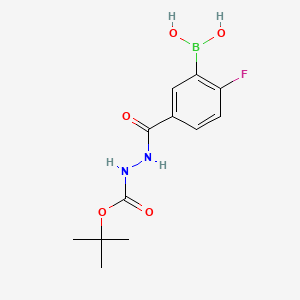

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid

Beschreibung

This compound features a fluorophenyl boronic acid scaffold substituted with a tert-butoxycarbonyl (Boc)-protected hydrazine carbonyl group. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the Boc group enhances stability during synthesis.

Eigenschaften

Molekularformel |

C12H16BFN2O5 |

|---|---|

Molekulargewicht |

298.08 g/mol |

IUPAC-Name |

[2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C12H16BFN2O5/c1-12(2,3)21-11(18)16-15-10(17)7-4-5-9(14)8(6-7)13(19)20/h4-6,19-20H,1-3H3,(H,15,17)(H,16,18) |

InChI-Schlüssel |

NDGPGUVEZBYEKT-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC(=C1)C(=O)NNC(=O)OC(C)(C)C)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5-(2-(tert-Butoxycarbonyl)hydrazin-1-carbonyl)-2-fluorphenyl)boronsäure beinhaltet typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Vorprodukten. Ein gängiger Ansatz umfasst die folgenden Schritte:

Bildung des tert-Butoxycarbonyl-geschützten Hydrazins: Dieser Schritt beinhaltet die Reaktion von Hydrazin mit Di-tert-butyl-dicarbonat, um das tert-Butoxycarbonyl-geschützte Hydrazin zu bilden.

Einführung der Fluorphenylgruppe: Das geschützte Hydrazin wird dann mit einem Fluorphenylderivat, wie z. B. 2-Fluorbenzoylchlorid, umgesetzt, um das entsprechende Hydrazinderivat zu bilden.

Boronsäurebildung:

Industrielle Produktionsverfahren

Die industrielle Produktion von (5-(2-(tert-Butoxycarbonyl)hydrazin-1-carbonyl)-2-fluorphenyl)boronsäure kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(5-(2-(tert-Butoxycarbonyl)hydrazin-1-carbonyl)-2-fluorphenyl)boronsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese komplexer organischer Moleküle, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung kann bei der Entwicklung von Bor-haltigen Biomolekülen für therapeutische und diagnostische Zwecke eingesetzt werden.

Industrie: Die Verbindung kann bei der Produktion von fortschrittlichen Materialien wie Bor-haltigen Polymeren und Katalysatoren verwendet werden.

Wirkmechanismus

Der Mechanismus

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

One of the primary applications of this boronic acid derivative lies in its role as a reagent in organic synthesis. Boronic acids are widely used in Suzuki coupling reactions, which allow for the formation of carbon-carbon bonds between aryl halides and boronic acids. This specific compound can facilitate the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Case Study: Synthesis of Aza-Achmatowicz Rearrangement Products

A study demonstrated the use of boronic acids, including derivatives like (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid, in the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products. This method allowed for the efficient formation of 2-arylpiperidines, showcasing the versatility of boronic acids in synthesizing nitrogen-containing heterocycles .

Medicinal Chemistry and Drug Development

The compound also shows potential in medicinal chemistry, particularly as an intermediate in the synthesis of novel pharmaceuticals. Its structural features make it a candidate for developing inhibitors targeting specific biological pathways.

Case Study: Inhibition Studies on Metalloproteases

Research has indicated that boronic acid derivatives can serve as inhibitors for various metalloproteases, including ADAMTS7. The structure-activity relationship (SAR) studies involving fluorinated phenyl groups have highlighted how modifications to the boronic acid structure can enhance inhibitory potency against target enzymes. The incorporation of this specific boronic acid derivative could lead to the development of more effective drugs with improved selectivity and metabolic stability .

Applications in Bioconjugation

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in bioconjugation techniques. This property can be exploited to develop targeted drug delivery systems or diagnostic agents that require precise attachment to biomolecules.

Case Study: Targeted Drug Delivery Systems

In bioconjugation applications, this compound can be utilized to attach therapeutic agents to antibodies or other biomolecules. This approach enhances the specificity of drug delivery systems, potentially improving therapeutic outcomes while minimizing side effects.

Chemical Biology Research

The compound's unique chemical properties also make it a valuable tool in chemical biology research. It can be used to probe biological systems and understand enzyme mechanisms through selective inhibition or modification.

Case Study: Mechanistic Studies on Enzymatic Activity

In studies focusing on enzyme mechanisms, boronic acids have been employed to investigate the active sites of various enzymes. The ability of this compound to interact with specific amino acid residues allows researchers to elucidate enzyme functions and design better inhibitors .

Wirkmechanismus

The mechanism

Biologische Aktivität

The compound (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article will explore its synthesis, biological properties, and implications for therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a specific structure that includes both a boronic acid group and a hydrazine moiety. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's pharmacokinetic properties and biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2828445-87-8 |

| Boiling Point | Not available |

| Functional Groups | Boronic acid, Hydrazine |

| Fluorine Position | Para position on phenyl ring |

The biological activity of boronic acids often relates to their ability to interact with various biological targets, including enzymes and receptors. In particular, boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. The incorporation of a hydrazine group may enhance this interaction, potentially leading to increased potency against specific targets.

Case Studies

- Inhibition Studies : A study demonstrated that similar boronic acid derivatives exhibited significant inhibitory activity against certain proteases involved in cancer progression. The mechanism involved reversible binding to the enzyme's active site, suggesting that our compound could share similar inhibitory properties .

- Anticancer Activity : Research has indicated that compounds with hydrazine functionalities can exhibit anticancer properties. For instance, a related hydrazine derivative was shown to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that our compound may also possess anticancer activity worth exploring.

- Fluorinated Compounds : The presence of fluorine in organic compounds has been associated with improved metabolic stability and bioavailability. A review highlighted that fluorinated analogs often demonstrate enhanced binding affinity to their targets due to increased lipophilicity and altered pKa values . This property could be beneficial for the pharmacological profile of our compound.

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of proteases |

| Anticancer Activity | Induction of apoptosis in cancer cells |

| Pharmacokinetics | Improved stability and bioavailability |

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the hydrazine derivative followed by the introduction of the boronic acid functionality.

- Step 1 : Synthesis of tert-butoxycarbonyl hydrazine.

- Step 2 : Formation of the fluorophenyl core.

- Step 3 : Coupling reaction to attach the boronic acid moiety.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Hydrazine Formation | Tert-butoxycarbonyl chloride |

| 2 | Electrophilic Aromatic Substitution | Fluorinated phenol |

| 3 | Boronation | Boron reagent (e.g., B(OH)₂) |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Heterocyclic Replacements

- Thiophene-Based Analogues: (5-(Tert-Butoxycarbonyl)thiophen-2-yl)boronic acid (): Replaces the fluorophenyl ring with a thiophene, altering electronic properties and reducing steric bulk. The sulfur atom in thiophene may enhance π-stacking interactions compared to the fluorine-substituted phenyl ring. 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid (): Features a thiophene ring fused with a cyclopentene system.

Fluorophenyl Boronic Acids with Varied Substituents

Boc-Protected Derivatives

- (2-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (): Incorporates a Boc-protected piperazine moiety. The nitrogen-rich piperazine enhances solubility in polar solvents, contrasting with the hydrazine carbonyl group in the target compound, which may exhibit stronger hydrogen-bonding interactions .

- (4-(2-(tert-Butoxycarbonyl)aminoethyl)phenyl)boronic acid (): Features a Boc-protected aminoethyl chain. The flexible ethyl linker may improve accessibility in catalytic reactions compared to the rigid hydrazine carbonyl structure .

Physicochemical Properties

- Solubility: The Boc-hydrazine carbonyl group in the target compound likely increases solubility in organic solvents (e.g., DMF, THF) compared to non-polar derivatives like (2-Fluoro-3-isobutoxyphenyl)boronic acid ().

- Stability : The Boc group protects the hydrazine moiety from oxidation, whereas compounds with free hydrazine (e.g., (2-Fluoro-5-Methoxyphenylhydrazine hydrochloride, ) require inert storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.